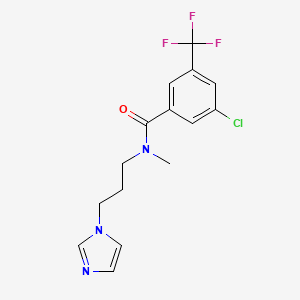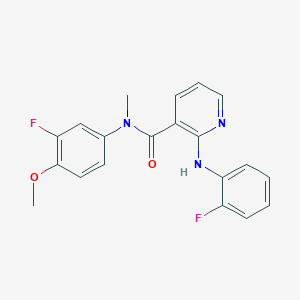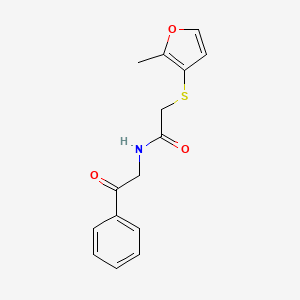
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide, also known as CDMQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse range of biological activities. CDMQ has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, this compound has also been shown to exhibit a variety of other biochemical and physiological effects. For example, studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide for use in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to be stable under a variety of conditions, making it a reliable compound for use in experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential areas of future research for N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide. One area of interest is the development of new anticancer therapies based on the compound's cytotoxic effects. Additionally, further investigation into the compound's mechanism of action could lead to the development of new treatments for neurological disorders. Finally, there is potential for the development of new synthetic methods for this compound that could improve its solubility and other properties.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The most common method of synthesis involves the condensation of 3-chloro-4-methoxyaniline with 2,4-pentanedione in the presence of a catalyst such as acetic acid. The resulting product is then reacted with dimethylamine and quinoline-3-carboxylic acid to produce this compound.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research that has shown promise for this compound is in the treatment of cancer. Studies have shown that this compound exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-16(9-13-5-7-15(25-3)11-18(13)22-12)20(24)23(2)14-6-8-19(26-4)17(21)10-14/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVANOPEWBJDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)N(C)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[(2,3-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663891.png)
![2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7663911.png)

![2-[(2-Benzylcyclohexyl)amino]acetamide](/img/structure/B7663927.png)

![N-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl]propanamide](/img/structure/B7663936.png)
![2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide](/img/structure/B7663942.png)

![6-methyl-N-[[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine](/img/structure/B7663958.png)

![2,2-dimethyl-N-[(1-propan-2-yltetrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7663972.png)
![2-[(2,2-dimethylcyclohexyl)amino]-N-pyridin-4-ylacetamide](/img/structure/B7663988.png)
